4-[(Diethoxyphosphoryl)methyl]benzoic acid
CAS No.: 28149-48-6
Cat. No.: VC21164439
Molecular Formula: C12H17O5P
Molecular Weight: 272.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28149-48-6 |
|---|---|
| Molecular Formula | C12H17O5P |
| Molecular Weight | 272.23 g/mol |
| IUPAC Name | 4-(diethoxyphosphorylmethyl)benzoic acid |
| Standard InChI | InChI=1S/C12H17O5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
| Standard InChI Key | BYKRBDLOUKSWNM-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=CC=C(C=C1)C(=O)O)OCC |
| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C(=O)O)OCC |
Introduction
Chemical Structure and Properties
Molecular Identification
4-[(Diethoxyphosphoryl)methyl]benzoic acid is an organophosphorus compound with distinctive structural features. The compound is characterized by:
| Property | Value |
|---|---|
| CAS Registry Number | 28149-48-6 |
| Molecular Formula | C12H17O5P |
| Molecular Weight | 272.23 g/mol |
| IUPAC Name | 4-(diethoxyphosphorylmethyl)benzoic acid |
| InChI | InChI=1S/C12H17O5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
| InChIKey | BYKRBDLOUKSWNM-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=CC=C(C=C1)C(=O)O)OCC |
The structural composition includes a benzoic acid core with a diethoxyphosphoryl group attached via a methylene bridge at the para position of the benzene ring . This arrangement creates a molecule with both acidic and phosphonate functional groups, contributing to its chemical versatility.
Structural Relationships
Related Compounds
Several structurally related compounds have been identified in chemical literature:
| Compound Name | CAS Number | Relationship to Target Compound |
|---|---|---|
| Methyl 4-(diethoxyphosphorylmethyl)benzoate | 14295-52-4 | Methyl ester derivative |
| 3-[(Diethoxyphosphoryl)methyl]benzoic acid | 28149-49-7 | Meta isomer |
| 4-(Diethoxyphosphoryl)benzoic acid | 1527-34-0 | Lacks methylene bridge between aromatic ring and phosphoryl group |
These related structures share similar chemical properties while exhibiting subtle differences in reactivity and physical characteristics .
Applications and Research Significance
Pharmaceutical Applications
4-[(Diethoxyphosphoryl)methyl]benzoic acid has shown promise in pharmaceutical research. The compound has been utilized in the preparation of cholesterol acyltransferase-1 (ACAT-1) inhibitors, which demonstrates potential as antiarteriosclerotic and anticholesteremic agents . This application leverages the compound's unique structural features to create molecules that can modulate cholesterol metabolism.
The phosphonate group in this compound can mimic phosphate groups in biological systems, potentially leading to interactions with enzymes that normally process phosphate-containing substrates. This property makes the compound and its derivatives valuable candidates for enzyme inhibitor development.
Synthetic Building Block
As a bifunctional molecule containing both carboxylic acid and phosphonate groups, 4-[(Diethoxyphosphoryl)methyl]benzoic acid serves as a versatile synthetic intermediate. The carboxylic acid functionality can participate in various transformations including:
-
Esterification reactions
-
Amide formation
-
Reduction to alcohols
-
Conversion to acid chlorides for further functionalization
The phosphonate group provides opportunities for:
-
Horner-Wadsworth-Emmons olefination reactions
-
Coupling with other molecules through the phosphorus center
-
Metal coordination chemistry
These diverse reactive possibilities make the compound valuable in complex molecule synthesis.
| Manufacturer | Product Number | Package Size | Price (USD) |
|---|---|---|---|
| TRC | D441970 | 10g | $1,230 |
| Biosynth Carbosynth | FD21764 | 10g | $1,528.80 |
| Biosynth Carbosynth | FD21764 | 5g | $840.90 |
| AK Scientific | 2608AL | 2.5g | $1,078 |
| Matrix Scientific | 138669 | 5g | $1,154 |
This pricing structure (as reported in the literature) suggests that the compound is primarily marketed for research applications rather than large-scale industrial use .
Future Research Directions
Analytical Considerations
The phosphorus-containing structure of this compound makes it amenable to various analytical techniques including:
-
31P NMR spectroscopy for structural confirmation and purity assessment
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
HPLC methods for purity determination and reaction monitoring
These analytical approaches are crucial for both research development and quality control in commercial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume